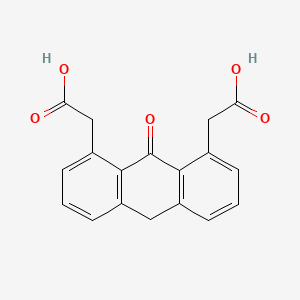
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two acetyloxy groups attached to the 1 and 8 positions of the anthracenone structure
Métodos De Preparación
The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- typically involves the acetylation of 9(10H)-anthracenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar procedures but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate these reactions.
Aplicaciones Científicas De Investigación
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s aromatic structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar compounds to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- include:
Triacetyl Aloe-emodin: A derivative of aloe-emodin, known for its stimulant-laxative action and potential anticancer properties.
9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl-: Another derivative with similar chemical properties but different biological activities.
Propiedades
Número CAS |
38165-75-2 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22) |
Clave InChI |
KPCFDDJXJDHKNH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


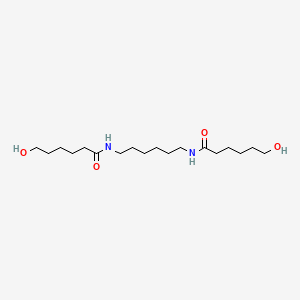
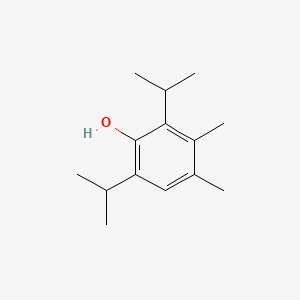
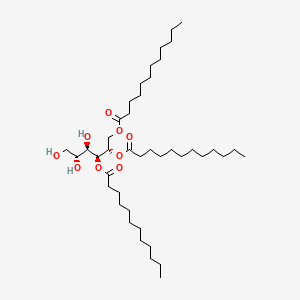
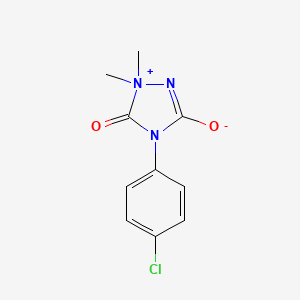

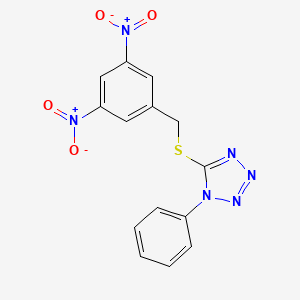
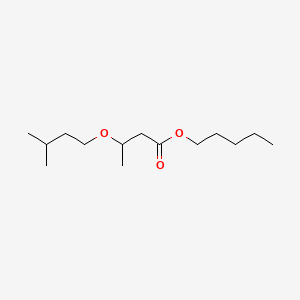
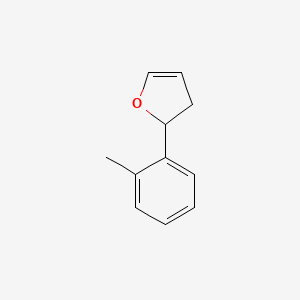
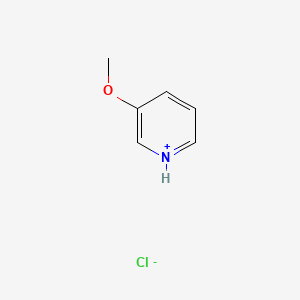
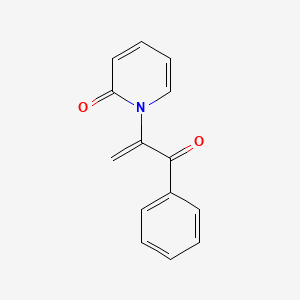
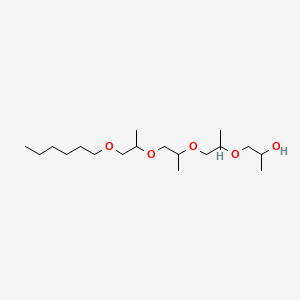
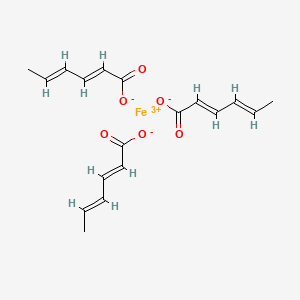

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
